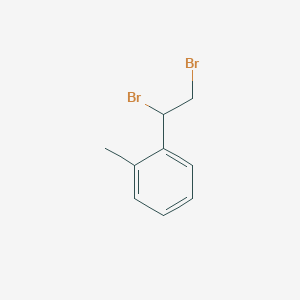
1-(1,2-Dibromoethyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dibromoethyl)-2-methylbenzene, also known as α,β-Dibromoethylbenzene, is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where the benzene ring is substituted with a 1,2-dibromoethyl group and a methyl group. This compound is known for its applications in organic synthesis and various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,2-Dibromoethyl)-2-methylbenzene can be synthesized through the bromination of 2-methylstyrene. The reaction typically involves the addition of bromine (Br2) to 2-methylstyrene in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and bromine concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: 1-(1,2-Dibromoethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to 2-methylstyrene using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Formation of 2-methylphenol or 2-methylbenzylamine.
Reduction: Formation of 2-methylstyrene.
Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzaldehyde.
科学的研究の応用
1-(1,2-Dibromoethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 1-(1,2-Dibromoethyl)-2-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo nucleophilic substitution reactions. The compound can also participate in electrophilic addition reactions due to the presence of the benzene ring. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which increase the electrophilicity of the carbon atoms to which they are attached .
類似化合物との比較
1-(1,2-Dibromoethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1,2-Dibromoethane: Similar in structure but lacks the methyl group on the benzene ring.
1-Bromo-2-methylbenzene: Contains only one bromine atom and a methyl group on the benzene ring.
2-Bromoethylbenzene: Has a single bromine atom on the ethyl group attached to the benzene ring.
Uniqueness: The presence of both bromine atoms and a methyl group in this compound makes it unique in terms of its reactivity and applications. The compound’s ability to undergo multiple types of reactions and its use as an intermediate in various synthetic processes highlight its versatility and importance in organic chemistry .
特性
CAS番号 |
90399-62-5 |
|---|---|
分子式 |
C9H10Br2 |
分子量 |
277.98 g/mol |
IUPAC名 |
1-(1,2-dibromoethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6H2,1H3 |
InChIキー |
UGRUEZXWELGVEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
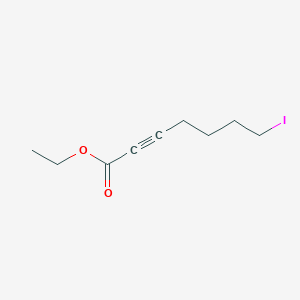
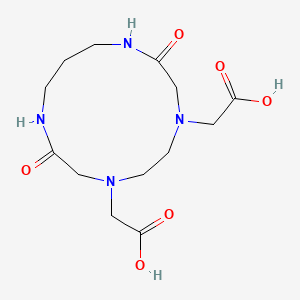

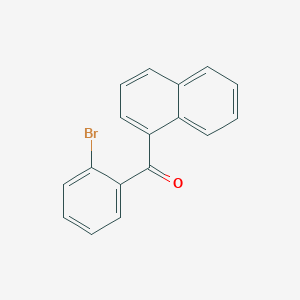
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
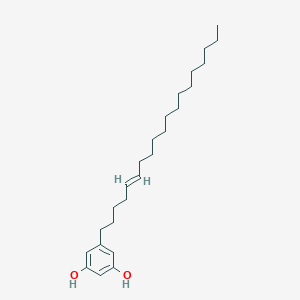
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
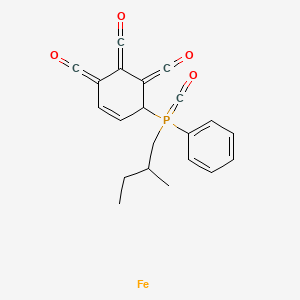
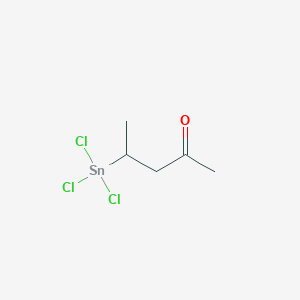
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
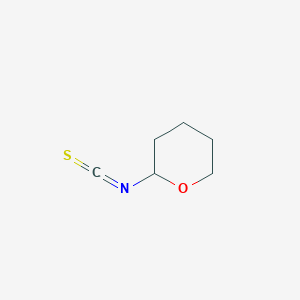
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
